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Compound of Interest

3,5-Di-tert-butyl-2-
Compound Name:
hydroxybenzaldehyde

Cat. No.: B142351

For Immediate Release

This technical guide provides a comprehensive overview of the nuclear magnetic resonance
(NMR) and infrared (IR) spectral data for the compound 3,5-Di-tert-butyl-2-
hydroxybenzaldehyde. The information is intended for researchers, scientists, and
professionals in the field of drug development and chemical synthesis.

Introduction

3,5-Di-tert-butyl-2-hydroxybenzaldehyde is a substituted aromatic aldehyde that serves as a
key intermediate in the synthesis of various organic compounds, including pharmaceuticals and
ligands for metal complexes. Accurate characterization of this compound is crucial for its
application in research and development. This document details its *H NMR, 3C NMR, and IR
spectral properties, along with the methodologies for their acquisition.

Spectroscopic Data

The spectral data for 3,5-Di-tert-butyl-2-hydroxybenzaldehyde has been compiled and
organized into the following tables for clarity and ease of comparison.

'H Nuclear Magnetic Resonance (NMR) Data
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Chemical Shift (8) ppm Multiplicity Assighment
~11.5 Singlet -OH

~9.8 Singlet -CHO

~7.6 Doublet Aromatic H
~7.4 Doublet Aromatic H
~1.4 Singlet -C(CHs)s (18H)

13C Nuclear Magnetic Resonance (NMR) Data

Chemical Shift (6) ppm

Assignment

~196 C=0 (Aldehyde)

~158 Ar-C-OH

~140, ~137 Ar-C-C(CHs)3
128-125 Aromatic CH

~35, ~34 -C(CHs)s (Quaternary)
~31, ~29 -C(CHs)3 (Methyl)

Infrared (IR) Spectroscopy Data

Wavenumber (cm~?)

Assignment

~3077 (broad)

O-H Stretch

2956 Aromatic C-H Stretch
2868 Aldehyde C-H Stretch
1654 C=0 Stretch (Aldehyde)
1598-1436 Aromatic C-C Stretch

Experimental Protocols
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The following sections describe the general methodologies employed for the acquisition of the
spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (*H) and Carbon-13 (33C) NMR spectra are typically recorded on a spectrometer
operating at a frequency of 400 MHz and 100 MHz, respectively. The sample is dissolved in a
deuterated solvent, most commonly chloroform-d (CDCIs), with tetramethylsilane (TMS) used
as an internal standard for chemical shift referencing.

Infrared (IR) Spectroscopy

Infrared spectra are commonly obtained using a Fourier-Transform Infrared (FT-IR)
spectrometer. For solid samples such as 3,5-Di-tert-butyl-2-hydroxybenzaldehyde, the
Attenuated Total Reflectance (ATR) technique is frequently utilized. This involves placing a
small amount of the solid powder directly onto the ATR crystal (e.g., diamond) and applying
pressure to ensure good contact. The spectrum is then recorded over a typical range of 4000-
400 cm~1. Alternatively, the KBr pellet method can be used, where the sample is ground with
potassium bromide and pressed into a thin disk.

Data Acquisition and Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of 3,5-Di-
tert-butyl-2-hydroxybenzaldehyde.
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Caption: Workflow for Spectroscopic Analysis.

» To cite this document: BenchChem. [Spectral Analysis of 3,5-Di-tert-butyl-2-
hydroxybenzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b142351#3-5-di-tert-butyl-2-hydroxybenzaldehyde-
spectral-data-nmr-ir]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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